molecular formula C14H12O B14628477 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene CAS No. 56179-80-7

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene

Cat. No.: B14628477
CAS No.: 56179-80-7
M. Wt: 196.24 g/mol
InChI Key: WITSIWYHFXIXBC-UHFFFAOYSA-N
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Description

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, and a partially hydrogenated phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The epoxide group can be reduced to form the corresponding diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

    Diols: Formed through the reduction or hydrolysis of the epoxide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrophenanthrene: The parent compound from which 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is derived.

    1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene: A related compound with additional hydroxyl groups.

    1-Keto-1,2,3,4-tetrahydrophenanthrene: A compound with a ketone group instead of an epoxide.

Uniqueness

This compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activity. The epoxide group makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for studying chemical and biological interactions.

Properties

CAS No.

56179-80-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene

InChI

InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2

InChI Key

WITSIWYHFXIXBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=CC=CC=C23)C4C1O4

Origin of Product

United States

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